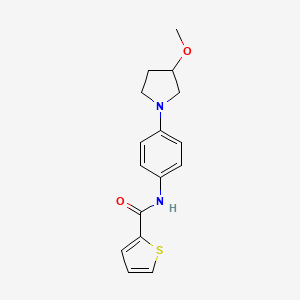

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-14-8-9-18(11-14)13-6-4-12(5-7-13)17-16(19)15-3-2-10-21-15/h2-7,10,14H,8-9,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTQSBXAZSCEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Coupling Reactions: The final step involves coupling the pyrrolidine and thiophene rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, borane, tetrahydrofuran (THF) as solvent.

Substitution: Sodium hydride, dimethylformamide (DMF) as solvent.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.

Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperidine/Pyrrolidine-Based Analogues

- Compounds 54–59 () : These feature piperidin-4-yloxy-linked phenyl groups instead of pyrrolidinyl substituents. For example, N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (54) has a chlorophenyl group and a piperidinyloxy linker, synthesized via coupling reactions with yields ranging from 16% to 79% .

- Compounds 30, 33, 34 () : These include benzo[b]thiophene-2-carboxamides with piperidinylmethyl or pyrrolidinyl groups. For instance, 34 contains a 4-(pyrrolidin-1-yl)piperidin-1-carbonylphenyl group, synthesized via multistep reactions with yields unstated but characterized by NMR and MS .

Heterocyclic and Aryl Substituents

- Compound 6 () : N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide features a dioxoimidazolidinyl group, achieving an 82% yield and a high melting point (244–246°C) .

- T-IV-B to T-IV-I () : These derivatives possess acryloylphenyl groups, such as N-(4-Cinnamoylphenyl)thiophene-2-carboxamide (T-IV-F) , synthesized via Claisen-Schmidt condensations (yields: 63–74%) .

Physicochemical Properties

Melting Points and Solubility

- Piperidine-linked analogues () exhibit melting points between 150°C and 242°C, with chloro-substituted derivatives (e.g., 58 ) showing higher thermal stability (m.p. 240–242°C) .

- The methoxypyrrolidinyl group in the target compound may enhance solubility compared to nitro- or chloro-substituted analogues (e.g., T-IV-H in , m.p. 132°C) due to the oxygen atom’s polarity .

Spectral Characterization

Data Tables: Key Analogues and Properties

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrrolidine Ring : Imparts specific steric and electronic properties.

- Thiophene Moiety : Known for its role in various biological activities.

- Carboxamide Functional Group : Contributes to the compound's solubility and reactivity.

The chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 302.39 g/mol |

| Functional Groups | Carboxamide, Thiophene |

Mechanisms of Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities such as:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial and fungal strains.

- Neuroprotective Effects : Research indicates possible protective effects on neuronal cells.

Case Studies

-

Anticancer Activity :

- A study investigated the compound's effects on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies indicated the activation of caspase pathways leading to apoptosis .

- Antimicrobial Testing :

- Neuroprotection :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine or thiophene moieties can significantly influence its potency and selectivity for biological targets.

Key Findings from SAR Studies

- Pyrrolidine Substituents : Variations in the methoxy group on the pyrrolidine ring enhance lipophilicity and cellular uptake.

- Thiophene Modifications : Alterations in thiophene substituents can improve interactions with specific protein targets involved in disease pathways.

Future Directions

Research is ongoing to further elucidate the pharmacological profile of this compound. Potential areas of exploration include:

- In Vivo Studies : To assess efficacy and safety profiles in animal models.

- Combination Therapies : Investigating synergistic effects with existing therapeutic agents.

- Target Identification : Employing proteomic approaches to identify specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-(3-methoxypyrrolidin-1-yl)phenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : A typical synthesis involves coupling thiophene-2-carbonyl chloride with a substituted aniline precursor. For example, refluxing equimolar quantities of acyl chloride and amine in acetonitrile for 1 hour under inert conditions yields the carboxamide. Optimization includes adjusting solvent polarity (e.g., THF or DMF for improved solubility), temperature control (60–80°C), and catalytic bases (e.g., triethylamine) to enhance coupling efficiency .

- Characterization : Confirm purity via HPLC (≥98%) and structural integrity using / NMR, IR (amide C=O stretch ~1650 cm), and HRMS (e.g., [M+H] calculated for C: 347.1012) .

Q. How can researchers validate the crystallinity and molecular conformation of this compound?

- X-ray crystallography : Use SHELX software for structure refinement. Key parameters include dihedral angles between aromatic rings (e.g., thiophene and phenyl rings typically exhibit angles <20°) and hydrogen-bonding motifs (e.g., C–H⋯O/S interactions). For non-crystalline batches, employ PXRD to confirm amorphous vs. crystalline phases .

Q. What in vitro assays are suitable for initial pharmacological profiling of this compound?

- Screening : Prioritize kinase inhibition assays (e.g., BTK or ULK1 targets due to structural analogs in ). Use fluorescence polarization or TR-FRET assays at 1–10 µM concentrations. For cytotoxicity, employ MTT assays on HEK-293 or HeLa cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

- Case Study : Analogous thiophene carboxamides show divergent genotoxicity profiles. To address this:

- Perform comparative molecular dynamics simulations to assess binding pocket interactions.

- Validate hypotheses via mutagenesis assays (e.g., Ames test for bacterial reverse mutation) and structural tweaks (e.g., substituting methoxypyrrolidine with morpholine) .

- Data Table :

| Analog Substituent | Genotoxicity (Ames Test) | Target Affinity (IC, nM) |

|---|---|---|

| 3-Methoxypyrrolidine | Negative | 250 (BTK) |

| Morpholine | Positive | 480 (BTK) |

Q. What strategies improve the compound’s metabolic stability without compromising potency?

- Approach :

- Introduce electron-withdrawing groups (e.g., -CF) to reduce CYP450-mediated oxidation.

- Replace labile methoxy groups with bioisosteres (e.g., ethoxy or cyclopropyloxy).

- Validate via microsomal stability assays (e.g., human liver microsomes, t) and pharmacokinetic studies in rodents .

Q. How can computational modeling guide the design of enantiomerically pure derivatives?

- Method :

- Use Schrödinger’s Glide for docking studies to prioritize (R)- or (S)-enantiomers.

- Synthesize chiral intermediates via asymmetric catalysis (e.g., Evans oxazolidinones) and confirm enantiomeric excess (ee) by chiral HPLC .

Methodological Challenges

Q. Why might crystallographic refinement fail for this compound, and how can this be mitigated?

- Issue : Disordered solvent molecules or flexible methoxypyrrolidine groups complicate refinement.

- Solutions :

- Collect high-resolution data (≤0.8 Å) at synchrotron facilities.

- Apply SHELXL constraints (e.g., DFIX for bond lengths) and TwinRotMat for twinned crystals .

Q. How should researchers interpret conflicting NMR data for amide proton environments?

- Analysis : Dynamic rotational barriers in the amide bond may cause signal broadening. Use VT-NMR (variable temperature) to assess conformational exchange. For example, cooling to 243 K can resolve split peaks into distinct rotamers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.